3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The molecular weight is 219.01 .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a solid at room temperature . It has a predicted boiling point of 238.9±35.0 °C and a predicted density of 1.826±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
- Organic Synthesis
- Application : 3-Bromo-4-hydroxybenzaldehyde is used as an intermediate in organic syntheses . It is used to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol .
- Results or Outcomes : The outcome of using 3-Bromo-4-hydroxybenzaldehyde in organic synthesis would be the production of the target compound, such as 5-Brom-4-hydroxy-b-nitrostyrol . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
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Synthesis of Curcuminoid Analogues
- Application : 3-Fluoro-4-hydroxybenzaldehyde, a compound similar to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, is used to synthesise analogues of curcuminoid with ketones through aldol condensation .
- Results or Outcomes : The outcome of using 3-Fluoro-4-hydroxybenzaldehyde in organic synthesis would be the production of the target compound, such as curcuminoid analogues . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
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Development of Anticancer Agents
- Application : Monoclonal antibodies have been developed as anticancer agents to block immune checkpoint pathways associated with programmed cell death 1 (PD-1) and its ligand PD-L1 . While the specific role of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in this process is not mentioned, it’s possible that it could be used in the synthesis of these antibodies or related compounds.
- Results or Outcomes : The outcome of using 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in the development of anticancer agents would be the production of the target compound, such as monoclonal antibodies . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
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Dye-Sensitized Solar Cells (DSSCs) and OLEDs
- Application : The Schiff bases synthesised from 5-Bromo-3-fluorosalicylaldehyde, a compound similar to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, are bidentate/tetradentate ligands. They can further form coordination complexes that are used as dyes in OLED and dye-sensitized solar cells (DSSCs with power conversion efficiency circa 7.7 %) .
- Results or Outcomes : The outcome of using 5-Bromo-3-fluorosalicylaldehyde in the development of DSSCs and OLEDs would be the production of the target compound, such as Schiff bases . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFKQZWBRMALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595694 | |
Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
CAS RN |
185345-46-4 | |
Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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